molecular formula C10H8ClFN2O B2611247 2-(2-chloro-4-fluorophenyl)-N-(cyanomethyl)acetamide CAS No. 2093899-81-9

2-(2-chloro-4-fluorophenyl)-N-(cyanomethyl)acetamide

Cat. No.: B2611247
CAS No.: 2093899-81-9
M. Wt: 226.64
InChI Key: QGNRXYLZPFGJCR-UHFFFAOYSA-N
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Description

2-(2-chloro-4-fluorophenyl)-N-(cyanomethyl)acetamide is an organic compound with a complex structure that includes a chloro and fluoro-substituted phenyl ring, a cyanomethyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-4-fluorophenyl)-N-(cyanomethyl)acetamide typically involves multiple steps. One common method starts with the preparation of 2-chloro-4-fluorobenzylamine, which is then reacted with acetonitrile in the presence of a base to form the desired product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-4-fluorophenyl)-N-(cyanomethyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions often require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of specific solvents like tetrahydrofuran (THF) or ethanol (EtOH) .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols .

Scientific Research Applications

2-(2-chloro-4-fluorophenyl)-N-(cyanomethyl)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-chloro-4-fluorophenyl)-N-(cyanomethyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chloro-4-fluorophenyl)acetonitrile
  • 2-chloro-4-fluorobenzylamine
  • 4-chloro-2-fluorobenzenemethanol

Uniqueness

Compared to these similar compounds, 2-(2-chloro-4-fluorophenyl)-N-(cyanomethyl)acetamide has a unique combination of functional groups that confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(2-chloro-4-fluorophenyl)-N-(cyanomethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClFN2O/c11-9-6-8(12)2-1-7(9)5-10(15)14-4-3-13/h1-2,6H,4-5H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGNRXYLZPFGJCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)CC(=O)NCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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